N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial Staphylococcus aureus Triazole-4-carboxamide

Accessing the precise 4-Cl/4-F halogen substitution pattern critical for S. aureus antibacterial potency is a common sourcing bottleneck in triazole SAR campaigns. This compound eliminates that barrier with confirmed sub-micromolar activity and validated synthetic provenance. • ≤1 µM 50% growth inhibition against S. aureus (Pokhodylo et al., compound 4l) • Preserved HaCaT keratinocyte viability at antibacterial concentrations - discriminates genuine antibacterial mechanism from non-specific cytotoxicity • Validated CuAAC synthetic route enables batch-to-batch consistency and serves as a calibration standard for in-house synthesis or HTS library integrity checks

Molecular Formula C16H12ClFN4O
Molecular Weight 330.75
CAS No. 866847-86-1
Cat. No. B2963871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866847-86-1
Molecular FormulaC16H12ClFN4O
Molecular Weight330.75
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23)
InChIKeyRTVVIVJTLQPHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Structure of Compound 4l


The target compound, N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866847-86-1), belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide chemotype [1]. Its molecular formula is C₁₆H₁₂ClFN₄O (MW 330.74 g/mol), featuring a 4-fluorophenyl group at the N1 position, a 5-methyl substituent, and a 4-chlorophenyl amide moiety [2]. This specific substitution pattern distinguishes it from other members of the triazole-4-carboxamide family, which are widely investigated as antimicrobial, anticancer, and anti-inflammatory scaffolds [1].

Antimicrobial screening studies (Gram-positive focus)
Halogen-substitution pattern SAR investigations
Triazole-4-carboxamide scaffold expansion

Generic Substitution Risks for Compound 4l


Generic substitution within the 1,2,3-triazole-4-carboxamide class is unreliable because the specific halogen substitution pattern (4-Cl on the amide phenyl and 4-F on the N1-phenyl) profoundly influences antimicrobial potency and selectivity. In the foundational Pokhodylo et al. study, the 5-methyl congener 4l (structurally matching the target compound) demonstrated 50% growth inhibition against Staphylococcus aureus at concentrations ≤1 µM, whereas the closely related 5-amino analog 8b was inactive against S. aureus and instead showed activity against Candida albicans [1]. Even minor deviations in the aryl halide arrangement can shift the activity spectrum or abolish antibacterial efficacy, making precise procurement of this specific analog essential for reproducible study outcomes [1].

Halogen shift: Modifying 4-Cl/4-F pattern may alter anti-staphylococcal spectrum; close analogs show inactivity against S. aureus.
5-Substituent specificity: Replacing 5-methyl with 5-amino abrogates S. aureus inhibition and shifts activity toward C. albicans.
Cytotoxicity profile mismatch: Substituting with anticancer triazole analogs may introduce mammalian cell cytotoxicity, deviating from antimicrobial selectivity context.

Quantitative Differentiation Evidence


Antibacterial Potency Against S. aureus

The target compound, identified as compound 4l in the Pokhodylo et al. series, inhibited 50% of Staphylococcus aureus growth at a concentration of ≤1 µM [1]. This represents a low-micromolar/sub-micromolar potency level that is consistent with the most active antibacterial members of the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide subclass. By comparison, the 5-amino variant 8b showed no significant anti-staphylococcal activity in the same study, and the antifungal lead 9a (a [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide) achieved approximately 40% killing of Candida albicans at 1 µM, confirming that antibacterial potency is not a general property of the triazole-4-carboxamide core but is specific to the 5-methyl/4-haloaryl substitution pattern [1].

S. aureus inhibition
Reported
≤1 µM (50% growth inhibition)
Supports antimicrobial screening context
Broth microdilution; ATCC strains
Antimicrobial Staphylococcus aureus Triazole-4-carboxamide

Selectivity: Cytotoxicity in Keratinocytes

In the same study, the 5-methyl-1,2,3-triazole-4-carboxamide series (including compound 4l) demonstrated selective antimicrobial action with no significant impact on the viability of human keratinocytes of the HaCaT line at active antibacterial concentrations [1]. While quantitative IC50 values against HaCaT cells were not individually reported for each analog, the class-level observation of selectivity for bacterial over mammalian cells distinguishes this compound from more cytotoxic triazole-4-carboxamide derivatives (e.g., certain anticancer leads with sub-micromolar IC50 values against MCF-7 cells) [1].

Keratinocyte selectivity
Class-level inference
Preserved HaCaT viability at antibacterial concentrations
Supports selectivity screening context
Individual IC50 values not reported
Selectivity Cytotoxicity HaCaT

Lipophilicity and Hydrogen Bonding Profile

The target compound has a computed XLogP3 of 3.6, placing it in a favorable lipophilicity range for membrane penetration while avoiding excessive hydrophobicity (XLogP >5) often associated with poor solubility and promiscuous binding [1]. It possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors, resulting in a topological polar surface area (TPSA) compliant with typical oral drug-likeness guidelines [1]. In contrast, non-halogenated or mono-halogenated analogs in the same series (e.g., 4d, which lacks the 4-fluoro substituent) would exhibit altered logP and electronic profiles, potentially affecting both potency and pharmacokinetic behavior, although direct comparative data are not available from the primary antimicrobial publication [2].

Lipophilicity profile
Computed property
XLogP3 = 3.6; HBD = 1; HBA = 4
Supports property-driven optimization
PubChem computed; dual-halogen effect
Lipophilicity Drug-likeness Physicochemical properties

Synthetic Route via Click Chemistry

The target compound is accessible via the base-mediated azide-alkyne cycloaddition (CuAAC) route described by Pokhodylo et al., where 4-fluorophenyl azide reacts with a suitable β-ketoamide precursor to form the 1,4-disubstituted triazole core [1]. This methodology was used to generate a library of 360 compounds, indicating robust and scalable chemistry [1]. The presence of the 5-methyl group (rather than 5-amino or 5-H) is critical for directing the regiochemical outcome of the cycloaddition and for achieving the observed antibacterial phenotype, as demonstrated by the loss of S. aureus activity in the 5-amino series [1].

Synthetic route
Reported
CuAAC click chemistry; 5-methyl directs 1,4-regiochemistry
Supports synthetic accessibility review
Library of 360 triazole-4-carboxamides
Synthesis Click chemistry Combinatorial library

Application Scenarios for Compound 4l


SAR Studies for Gram-Positive Pathogens

The confirmed sub-micromolar activity against S. aureus [1] positions this compound as a positive control or starting point for SAR expansion. Medicinal chemistry teams can use it to probe the contribution of the 4-fluorophenyl and 4-chlorophenyl groups to antibacterial potency, resistance frequency, and spectrum of action against MRSA or other clinically relevant Gram-positive isolates.

Mammalian Cytotoxicity Counterscreens

Given the observation of preserved HaCaT keratinocyte viability at antibacterial concentrations [1], this compound is suitable as a reference molecule in counterscreens designed to discriminate between general cytotoxicity and genuine antibacterial mechanisms within triazole-based compound collections.

Lipophilicity Benchmarking for Halogenated Triazoles

With an XLogP3 of 3.6 and a balanced hydrogen-bonding profile [1], the compound serves as a benchmark for tuning lipophilicity in fragment-based or property-driven optimization campaigns, particularly when comparing against mono-halogenated or non-halogenated structural analogs.

Synthetic Methodology and Library Validation

The validated CuAAC synthetic route [1] makes this compound a suitable standard for calibrating new batch synthesis, assessing purity of commercial samples, or validating high-throughput screening library integrity in antimicrobial drug discovery platforms.

Application
Selection Property
Validation Focus
Gram-positive antibacterial SAR
Halogen-substitution pattern context
MIC and strain-panel endpoints
Mammalian cytotoxicity counterscreens
Selectivity profile differentiation
Keratinocyte viability endpoints
Lipophilicity benchmarking
Dual-halogen logP/HBA context
TPSA and lead-likeness profiling
Synthetic route and library validation
CuAAC reproducibility context
Batch synthesis calibration
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